(S)-1-Phenylethanol (S)-1-Phenylethanol (S)-1-phenylethanol is the (S)-enantiomer of 1-phenylethanol. It has a role as a mouse metabolite. It is an enantiomer of a (R)-1-phenylethanol.
(S)-1-Phenylethanol is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.
Brand Name: Vulcanchem
CAS No.: 1445-91-6
VCID: VC20851715
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

(S)-1-Phenylethanol

CAS No.: 1445-91-6

Cat. No.: VC20851715

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Phenylethanol - 1445-91-6

Specification

Description (S)-1-phenylethanol is the (S)-enantiomer of 1-phenylethanol. It has a role as a mouse metabolite. It is an enantiomer of a (R)-1-phenylethanol.
(S)-1-Phenylethanol is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.
CAS No. 1445-91-6
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (1S)-1-phenylethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
Standard InChI Key WAPNOHKVXSQRPX-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)O
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O

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